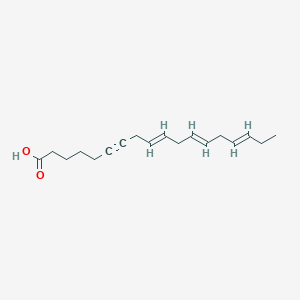

9,12,15-Octadecatrien-6-ynoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9,12,15-Octadecatrien-6-ynoic acid is a natural product found in Dicranum scoparium with data available.

Wissenschaftliche Forschungsanwendungen

Biochemical Synthesis and Function

The biosynthesis of 9,12,15-octadecatrien-6-ynoic acid occurs through complex enzymatic pathways involving multifunctional fatty acid synthase complexes. These complexes facilitate the elongation of acyl chains and the introduction of unsaturation at specific positions. The compound is synthesized from linolenic acid and other fatty acids via a series of desaturation and elongation reactions in the plastids of plant cells .

Table 1: Key Steps in the Biosynthesis of this compound

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | KASIII | Acetyl-CoA + Malonyl-CoA | Butyryl-ACP |

| 2 | KASI | Butyryl-ACP | C16 Acyl-ACP |

| 3 | KASII | C16 Acyl-ACP | Stearoyl-ACP |

| 4 | FAB2 | Stearoyl-ACP | Unsaturated Acids |

Pharmacological Applications

Research indicates that this compound exhibits significant biological activities. Notably, it has been identified as an inhibitor of platelet aggregation, suggesting potential applications in cardiovascular health . The compound's acetylenic structure may contribute to its ability to modulate lipid metabolism and influence inflammatory responses.

Case Study: Inhibition of Platelet Aggregation

In a study conducted by Guichardant et al., the effects of this compound on platelet function were evaluated. The results indicated that this compound significantly inhibited platelet aggregation in vitro, highlighting its potential as a therapeutic agent for preventing thrombotic events .

Nutritional and Flavor Enhancements

Beyond its pharmacological implications, this compound has been explored for its sensory properties in food science. It has been proposed as a kokumi flavor enhancer—a taste characteristic that adds depth and richness to food products . This application is particularly relevant in culinary contexts where flavor complexity is desired.

Table 2: Potential Applications in Food Science

| Application Type | Description |

|---|---|

| Flavor Enhancement | Acts as a kokumi flavor enhancer |

| Nutritional Supplement | Potential benefits for cardiovascular health |

| Functional Food Additive | May enhance sensory properties in food products |

Environmental and Ecological Roles

In ecological studies, this compound has been identified as a crucial component of the lipid composition in mosses. It serves as a reserve lipid that can be catabolized under appropriate growth conditions to support metabolic processes . This role underscores the importance of this compound in plant physiology and adaptation to environmental stressors.

Eigenschaften

CAS-Nummer |

61481-30-9 |

|---|---|

Molekularformel |

C18H26O2 |

Molekulargewicht |

274.4 g/mol |

IUPAC-Name |

(9E,12E,15E)-octadeca-9,12,15-trien-6-ynoic acid |

InChI |

InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3+,7-6+,10-9+ |

InChI-Schlüssel |

UXMMIMGEKFYPFK-IUQGRGSQSA-N |

SMILES |

CCC=CCC=CCC=CCC#CCCCCC(=O)O |

Isomerische SMILES |

CC/C=C/C/C=C/C/C=C/CC#CCCCCC(=O)O |

Kanonische SMILES |

CCC=CCC=CCC=CCC#CCCCCC(=O)O |

Synonyme |

9,12,15-octadecatrien-6-ynoic acid dicranin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.